(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile
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Overview
Description
(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylamino group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diene system: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.
Introduction of the benzenesulfonyl group: This step often involves the sulfonylation of an intermediate compound using benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the dimethylamino group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products may include sulfonic acids or nitriles.
Reduction: The major products may include amines or reduced nitriles.
Substitution: The major products may include substituted dienes or sulfonamides.
Scientific Research Applications
(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2E,4Z)-4-(benzenesulfonyl)-5-(methylamino)penta-2,4-dienenitrile
- (2E,4Z)-4-(benzenesulfonyl)-5-(ethylamino)penta-2,4-dienenitrile
- (2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)hexa-2,4-dienenitrile
Uniqueness
(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile is unique due to its specific combination of functional groups and its conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
(2E,4Z)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15(2)11-13(9-6-10-14)18(16,17)12-7-4-3-5-8-12/h3-9,11H,1-2H3/b9-6+,13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMIWOLOIKZLRX-ZOWFANGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC#N)S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C#N)\S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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